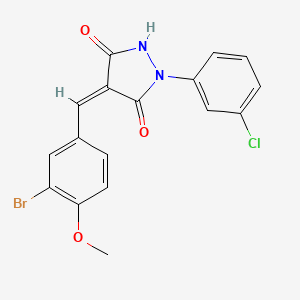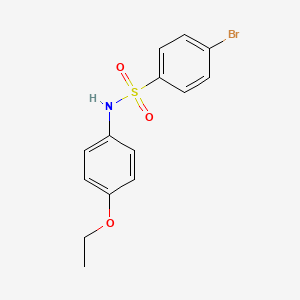
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole
概要
説明
The compound “4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with three different phenyl groups at the 2, 4, and 5 positions. The phenyl groups are further substituted with methoxy and nitro groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by various substitution reactions to introduce the phenyl, methoxy, and nitro groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The imidazole ring is planar, and the phenyl rings would likely be oriented in different directions depending on the specific conformation of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The nitro group is a strong electron-withdrawing group, which could make the adjacent carbon atom in the imidazole ring more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other physical properties .作用機序
The exact mechanism of action of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole is not yet fully understood. However, it is believed to interact with metal ions and other biomolecules in the body, which may lead to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain types of tumors. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole in lab experiments is its high sensitivity and specificity for detecting metal ions. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its availability for certain types of experiments.
将来の方向性
There are a number of potential future directions for research on 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole. One area of interest is the development of new synthetic methods for producing the compound in larger quantities. Another area of research involves exploring the potential use of this compound in diagnostic applications, such as detecting the presence of metal ions in biological samples. Additionally, this compound may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
科学的研究の応用
4-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-1H-imidazole has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for detecting the presence of metal ions in biological systems. This compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Safety and Hazards
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-19-13-9-16(10-14-19)21-20(15-5-3-2-4-6-15)23-22(24-21)17-7-11-18(12-8-17)25(26)27/h2-14H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRANADVKFBXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}naphthoquinone](/img/structure/B3557955.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B3557961.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B3557971.png)




![3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3558010.png)
![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one](/img/structure/B3558017.png)
![ethyl 5'-[(phenoxyacetyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3558039.png)
![N-(4-bromophenyl)-2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3558046.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3558051.png)
![1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558061.png)
![1-(3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558064.png)